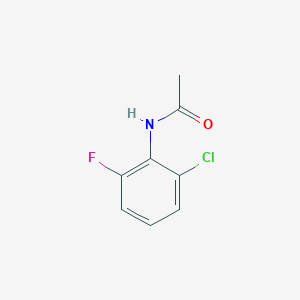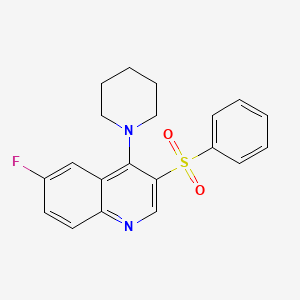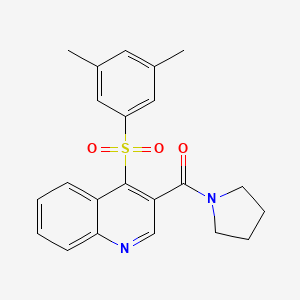![molecular formula C13H9F2NO B2608665 3',4'-Difluoro-[1,1'-biphenyl]-4-carboxamide CAS No. 2172263-47-5](/img/structure/B2608665.png)
3',4'-Difluoro-[1,1'-biphenyl]-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’,4’-Difluoro-[1,1’-biphenyl]-4-carboxamide: is a fluorinated biphenyl derivative. This compound is characterized by the presence of two fluorine atoms at the 3’ and 4’ positions of the biphenyl structure and a carboxamide group at the 4 position. Fluorinated biphenyls are of significant interest in various fields due to their unique chemical properties, including high thermal stability and resistance to oxidative degradation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’-Difluoro-[1,1’-biphenyl]-4-carboxamide typically involves the following steps:
Nucleophilic Aromatic Substitution (S_NAr):
Amidation Reaction: The carboxamide group can be introduced through an amidation reaction, where a carboxylic acid derivative reacts with an amine to form the amide bond.
Industrial Production Methods: Industrial production of 3’,4’-Difluoro-[1,1’-biphenyl]-4-carboxamide may involve large-scale nucleophilic aromatic substitution reactions followed by amidation. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3’,4’-Difluoro-[1,1’-biphenyl]-4-carboxamide can undergo oxidation reactions, particularly at the biphenyl core, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced biphenyl derivatives.
Substitution: The fluorine atoms in the biphenyl structure can be substituted with other nucleophiles through S_NAr reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or hydrogen gas (H_2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used in S_NAr reactions under basic conditions.
Major Products:
Oxidation: Quinones or other oxidized biphenyl derivatives.
Reduction: Reduced biphenyl derivatives.
Substitution: Substituted biphenyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 3’,4’-Difluoro-[1,1’-biphenyl]-4-carboxamide is used as a building block in organic synthesis.
Biology: In biological research, fluorinated biphenyl derivatives are studied for their potential as enzyme inhibitors or as probes for studying protein-ligand interactions .
Industry: In the industrial sector, 3’,4’-Difluoro-[1,1’-biphenyl]-4-carboxamide can be used in the production of advanced materials, including liquid crystals and polymers with enhanced thermal and chemical stability .
Mecanismo De Acción
The mechanism of action of 3’,4’-Difluoro-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The presence of fluorine atoms can influence the compound’s binding affinity to proteins or enzymes, potentially inhibiting their activity. The carboxamide group can form hydrogen bonds with target molecules, further stabilizing the interaction .
Comparación Con Compuestos Similares
3,3’-Difluoro-[1,1’-biphenyl]-4,4’-diamine: This compound has similar fluorine substitution but differs in the functional groups attached to the biphenyl core.
4,4’-Difluorobiphenyl: This compound lacks the carboxamide group but has fluorine atoms at the 4 and 4’ positions.
Uniqueness: 3’,4’-Difluoro-[1,1’-biphenyl]-4-carboxamide is unique due to the specific positioning of the fluorine atoms and the presence of the carboxamide group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propiedades
IUPAC Name |
4-(3,4-difluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c14-11-6-5-10(7-12(11)15)8-1-3-9(4-2-8)13(16)17/h1-7H,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYFLIPTANZPFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)F)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([3,3'-bipyridin]-5-ylmethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2608586.png)

![7,8-Dihydro-6H-pyrano[3,2-c]pyridazine-3-carboxylic acid](/img/structure/B2608589.png)

![(4-{[1-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}phenyl)amine](/img/structure/B2608593.png)








